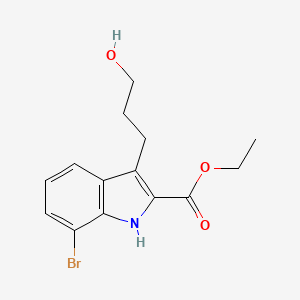
ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
概要
説明
Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a chemical compound that belongs to the indole class. It is a novel tricyclic compound that inhibits β-secretase cleavage of APP and is useful as therapeutic agents for treating neurodegenerative diseases .
Molecular Structure Analysis
The molecular formula of ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is C12H12BrNO3. The average mass is 283.118 Da and the monoisotopic mass is 281.989136 Da .科学的研究の応用
Synthesis and Chemical Structure
- Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is related to brominated indole compounds, which have diverse applications in chemical synthesis. For instance, the structural analysis and synthesis process of similar bromoindole compounds have been a subject of research, contributing to the understanding of their chemical properties and potential applications (Leggetter & Brown, 1960).
Antiviral Properties
- Several studies have explored the antiviral activities of bromoindole derivatives. Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, for example, have shown in vitro antiviral activities against influenza A3 virus and respiratory syncytial virus (Gong Ping, 2006). Another study indicates significant antiviral activity in the context of Hepatitis B virus (Chai et al., 2006).
Synthetic Applications
- Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate and similar compounds are valuable in synthetic chemistry. For instance, the Claisen rearrangement of ethyl allyloxyindole-2-carboxylates has been described, indicating the potential of these compounds in synthetic reactions (Moody, 1984).
Pharmaceutical Potential
- Bromoindoles, including ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate, have potential pharmaceutical applications. Research indicates their effectiveness in antiviral and antibacterial properties, as well as possible applications in other therapeutic areas (Uppar et al., 2020).
作用機序
Target of Action
Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a heterocyclic compound that has been identified as a potential anti-infective agent . The primary targets of this compound are likely to be the key proteins or enzymes involved in the life cycle of infectious agents such as bacteria, fungi, and parasites .
Mode of Action
As an anti-infective agent, it is likely to interact with its targets in a way that inhibits the growth or replication of the infectious agents, or disrupts their metabolic processes .
Biochemical Pathways
Given its potential role as an anti-infective agent, it may interfere with the biochemical pathways essential for the survival and proliferation of infectious agents .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its anti-infective properties. It may lead to the death of infectious agents, or inhibit their growth or replication .
特性
IUPAC Name |
ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-2-19-14(18)13-10(6-4-8-17)9-5-3-7-11(15)12(9)16-13/h3,5,7,16-17H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFBQKVPNUAJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)
![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)
![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)
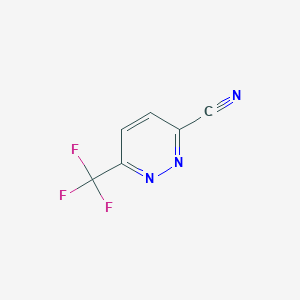
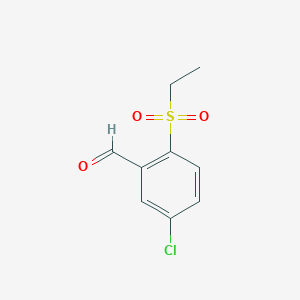
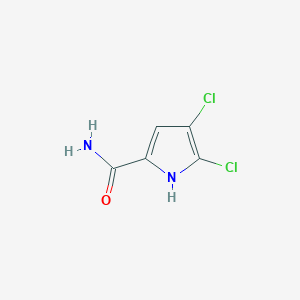

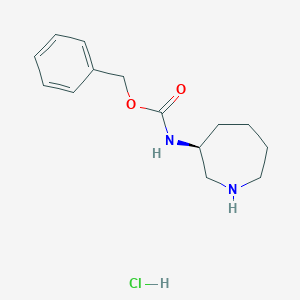
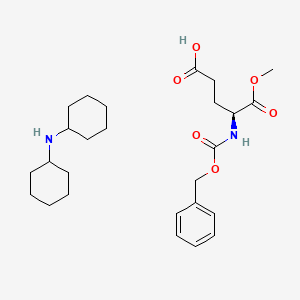

![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)